7-Bromobenzo[d][1,3]dioxole-5-carboxylic acid
Overview
Description
7-Bromobenzo[d][1,3]dioxole-5-carboxylic acid: is an organic compound with the molecular formula C8H5BrO4 It is a brominated derivative of benzo[d][1,3]dioxole, featuring a carboxylic acid functional group
Scientific Research Applications
Chemistry: 7-Bromobenzo[d][1,3]dioxole-5-carboxylic acid is used as a building block in organic synthesis, particularly in the preparation of more complex molecules and heterocyclic compounds. It serves as a precursor for various functionalized derivatives used in material science and catalysis .
Biology and Medicine: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its derivatives have shown promise in the development of anti-inflammatory, antimicrobial, and anticancer agents .
Industry: The compound is utilized in the synthesis of specialty chemicals and advanced materials. Its brominated structure makes it valuable in the production of flame retardants and other industrial additives .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromobenzo[d][1,3]dioxole-5-carboxylic acid typically involves the bromination of benzo[d][1,3]dioxole derivatives followed by carboxylation. One common method includes the bromination of benzo[d][1,3]dioxole using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting brominated intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 7-Bromobenzo[d][1,3]dioxole-5-carboxylic acid can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, often using reagents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the carboxylic acid group can yield the corresponding alcohol or aldehyde, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in the presence of a base like sodium hydroxide.
Oxidation: Potassium permanganate in acidic or neutral conditions, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Major Products:
Substitution: Derivatives with various functional groups replacing the bromine atom.
Oxidation: Oxidized forms such as carboxylates or quinones.
Reduction: Alcohols or aldehydes derived from the carboxylic acid group.
Mechanism of Action
The mechanism of action of 7-Bromobenzo[d][1,3]dioxole-5-carboxylic acid and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For instance, in medicinal chemistry, its derivatives may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as agonists or antagonists . The exact pathways and molecular targets depend on the specific derivative and its intended application.
Comparison with Similar Compounds
5-Bromo-1,3-benzodioxole: Another brominated derivative of benzo[d][1,3]dioxole, differing in the position of the bromine atom.
6-Bromobenzo[d][1,3]dioxole-5-carbaldehyde: A related compound with an aldehyde functional group instead of a carboxylic acid.
Benzo[d][1,3]dioxole-5-carboxylic acid: The non-brominated parent compound.
Uniqueness: 7-Bromobenzo[d][1,3]dioxole-5-carboxylic acid is unique due to its specific bromination pattern and the presence of a carboxylic acid group, which imparts distinct reactivity and potential for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
7-bromo-1,3-benzodioxole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO4/c9-5-1-4(8(10)11)2-6-7(5)13-3-12-6/h1-2H,3H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLQBEIBAXJNCPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=CC(=C2)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406266 | |
Record name | 7-Bromo-2H-1,3-benzodioxole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60406266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66799-93-7 | |
Record name | 7-Bromo-2H-1,3-benzodioxole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60406266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-bromo-1,3-dioxaindane-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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